molecular formula C10H17N3O2 B13099835 Ethyl 5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13099835
M. Wt: 211.26 g/mol
InChI Key: CCHRZLIYAUOYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of 1,2,3-triazoles, characterized by a five-membered ring containing three nitrogen atoms, imparts significant stability and reactivity, making them valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and regioselective, often catalyzed by copper(I) ions. The general reaction conditions include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times . The use of heterogeneous catalysts, such as copper-on-charcoal, further enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular pathways, such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate lies in its specific substituents, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 5-ethyl-2-propan-2-yltriazole-4-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-5-8-9(10(14)15-6-2)12-13(11-8)7(3)4/h7H,5-6H2,1-4H3

InChI Key

CCHRZLIYAUOYBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(N=C1C(=O)OCC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.